![molecular formula C20H24N2O3S B6494194 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide CAS No. 896269-01-5](/img/structure/B6494194.png)
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a benzene ring, and an amide group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability .Applications De Recherche Scientifique
Antibacterial Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide has shown promising antibacterial properties. Research indicates that derivatives of benzenesulfonyl compounds can effectively target and inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant pathogens . This makes it a potential candidate for developing new antibiotics to combat bacterial resistance.
Human Neutrophil Elastase (hNE) Inhibition
This compound has been investigated for its ability to inhibit human neutrophil elastase (hNE), an enzyme implicated in inflammatory diseases such as Acute Respiratory Distress Syndrome (ARDS). Inhibitors of hNE can help reduce inflammation and tissue damage, making this compound a potential therapeutic agent for treating inflammatory conditions .
Cancer Research
The structural features of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide make it a valuable scaffold in cancer research. Its ability to interact with various biological targets can be exploited to design molecules that inhibit cancer cell proliferation or induce apoptosis. The benzenesulfonyl group, in particular, has been noted for its role in enhancing the anticancer activity of compounds .
Reactive Oxygen Species (ROS) Generation
This compound has been studied for its role in generating reactive oxygen species (ROS), which are crucial in various biological processes, including cell signaling and homeostasis. The ability to modulate ROS levels can be leveraged in research focused on oxidative stress-related diseases and conditions .
Drug Design and Development
The pyrrolidine ring in this compound is a versatile scaffold in medicinal chemistry. Its non-planar structure allows for diverse interactions with biological targets, making it a valuable component in the design of new drugs. The compound’s stereochemistry and functional groups can be modified to enhance its pharmacological properties .
Neuroprotective Agents
Research has also explored the potential of this compound as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural targets makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-10-11-17(13-16(15)2)20(23)21-14-18-7-6-12-22(18)26(24,25)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZATZSBIFUBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.